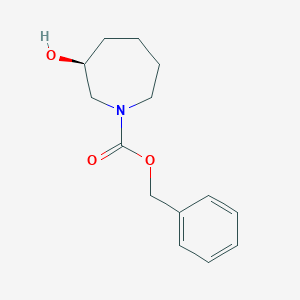

benzyl (3S)-3-hydroxyazepane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

benzyl (3S)-3-hydroxyazepane-1-carboxylate is a chiral compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can be crucial for its biological activity and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3S)-3-hydroxyazepane-1-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of chiral supercritical fluid chromatography to separate the enantiomers . Another approach is the asymmetric synthesis using chiral auxiliaries or catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis or resolution techniques. The choice of method depends on the desired purity, yield, and cost-effectiveness. Chiral chromatography and enzymatic resolution are often employed in industrial settings to achieve high enantiomeric purity .

Analyse Des Réactions Chimiques

Types of Reactions

benzyl (3S)-3-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted azepane derivatives.

Applications De Recherche Scientifique

Chemistry

Benzyl (3S)-3-hydroxyazepane-1-carboxylate serves as a valuable building block in synthetic chemistry. It is utilized in the synthesis of more complex molecules due to its reactive functional groups. The compound's ability to undergo various chemical reactions makes it versatile for creating derivatives that may possess enhanced properties.

Biological Studies

Research has explored the biological activities of azepane-based compounds, including:

- Enzyme Inhibition : Investigating how this compound interacts with specific enzymes, which could lead to potential therapeutic applications.

- Receptor Binding : Understanding its binding affinity to various receptors may provide insights into its mechanism of action and therapeutic potential.

Medical Applications

The compound is being studied for its potential therapeutic effects, including:

- Antimicrobial Properties : Preliminary studies suggest it may exhibit activity against certain pathogens.

- Anticancer Activity : Investigations into its effects on cancer cell lines are ongoing, with the aim of identifying possible anticancer agents.

Industrial Uses

In the pharmaceutical industry, this compound is used as a chiral intermediate in the synthesis of various drugs. Its unique properties allow for the development of new materials and formulations.

Mécanisme D'action

The mechanism of action of benzyl (3S)-3-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or receptors in a specific manner, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate: Another chiral azepane derivative with similar structural features.

(S)-3-hydroxyazepane-1-carboxylate: Lacks the benzyl group but shares the core azepane structure.

Uniqueness

benzyl (3S)-3-hydroxyazepane-1-carboxylate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Activité Biologique

Benzyl (3S)-3-hydroxyazepane-1-carboxylate is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H15NO3 and features a benzyl group attached to a 3-hydroxyazepane structure. The compound's structure contributes to its biological activity, influencing its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 221.25 g/mol |

| Log P (octanol-water partition coefficient) | 1.13 |

| Boiling Point | Not available |

| BBB Permeant | Yes |

| CYP Inhibition | None |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors, which can lead to therapeutic effects in conditions such as inflammation or infection.

Pharmacokinetics

- Absorption : The compound exhibits high gastrointestinal absorption, making it suitable for oral administration.

- Distribution : Its ability to cross the blood-brain barrier suggests potential central nervous system effects.

- Metabolism : It is metabolized primarily by carboxylesterases, leading to the formation of active metabolites.

- Excretion : The elimination route has not been extensively studied but is expected to follow typical pathways for similar compounds.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study investigated the antimicrobial properties of various derivatives of azepane compounds, including this compound. Results indicated significant inhibitory effects against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 μg/mL . -

Cytotoxicity Assessment :

In vitro studies on human lung cancer cell lines (A549) demonstrated moderate cytotoxicity for this compound derivatives. Compound modifications were shown to enhance selectivity and reduce toxicity towards normal cells . -

Pharmacological Applications :

This compound has been explored for its potential in treating conditions such as chronic pain and neurodegenerative diseases due to its analgesic and neuroprotective properties .

Comparative Analysis with Related Compounds

To better understand the activity of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Activity Profile | MIC Range (μg/mL) |

|---|---|---|

| Benzyl 3-hydroxypyrrolidine-1-carboxylate | Moderate cytotoxicity; antimicrobial | 0.5 - 5 |

| Benzyl 3-hydroxypiperidine-1-carboxylate | Low toxicity; effective against pathogens | 1 - 10 |

Propriétés

IUPAC Name |

benzyl (3S)-3-hydroxyazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADANQYYHJVOFNG-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C[C@H](C1)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.